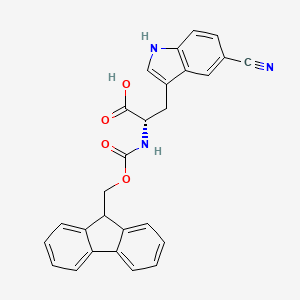

Fmoc-5-cyano-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O4/c28-13-16-9-10-24-22(11-16)17(14-29-24)12-25(26(31)32)30-27(33)34-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-11,14,23,25,29H,12,15H2,(H,30,33)(H,31,32)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZLLUUXBGXERH-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Modifications

The synthesis of Fmoc-5-cyano-L-tryptophan begins with L-tryptophan as the foundational substrate. Key modifications involve:

-

Regioselective Cyanation : Introducing a cyano group (-CN) at the 5-position of the indole ring, a challenging step due to the reactivity and steric hindrance of the aromatic system.

-

Amino Group Protection : Subsequent protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety to ensure compatibility with SPPS.

A representative synthetic pathway involves two primary stages:

-

Cyanation of Tryptophan :

-

Method A (Direct Cyanation) : Treatment of L-tryptophan with a cyanating agent (e.g., CuCN or Zn(CN)₂) under palladium catalysis in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Method B (Halogenation-Cyanation) : Bromination at the 5-position using N-bromosuccinimide (NBS), followed by palladium-catalyzed cyanation with NaCN or KCN.

-

-

Fmoc Protection :

Table 1: Comparative Analysis of Cyanation Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | CuCN, Pd(OAc)₂ | 90 | 18 | 65–70 |

| B | NBS, NaCN, Pd₂(dba)₃ | 80 | 24 | 75–80 |

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity.

-

Catalyst Loading : Palladium catalysts (e.g., Pd(OAc)₂) at 5–10 mol% optimize cyanation efficiency.

-

Scavengers : Additives like tris(2-carboxyethyl)phosphine (TCEP) mitigate side reactions during Fmoc protection.

Purification and Analytical Characterization

Chromatographic Techniques

-

Reverse-Phase HPLC : Purification using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid, TFA) achieves >95% purity.

-

Ion-Exchange Chromatography : Optional for separating charged byproducts.

Table 2: HPLC Conditions for Fmoc-Trp(5CN)-OH Purification

| Column | Mobile Phase | Gradient | Retention Time (min) |

|---|---|---|---|

| C18 (5 μm) | A: H₂O + 0.1% TFA | 20–80% B | 12.5 |

| B: ACN + 0.1% TFA | over 30 min |

Spectroscopic Validation

-

IR Spectroscopy : The cyano stretch appears as a sharp peak at 2,230–2,250 cm⁻¹, confirming successful substitution.

-

Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 453.18 (calculated for C₂₆H₂₂N₃O₄⁺).

-

NMR Analysis : Distinct signals include δ 7.8 ppm (indole H-5) and δ 4.5 ppm (α-proton adjacent to Fmoc).

Industrial vs. Laboratory-Scale Production

Laboratory-Scale Synthesis

Industrial Protocols

-

Automated Peptide Synthesizers : Enable multi-gram production with in-line HPLC monitoring.

-

Green Chemistry Innovations : Solvent recycling and catalytic systems (e.g., immobilized Pd nanoparticles) reduce environmental impact.

Challenges and Mitigation Strategies

Regioselectivity in Cyanation

Stability Under SPPS Conditions

-

Issue : Degradation of the cyano group during Fmoc deprotection (piperidine treatment).

-

Solution : Short deprotection cycles (2 × 5 minutes) and scavengers (e.g., 1,2-ethanedithiol) preserve functionality.

Case Studies and Research Applications

Structural Probing with 2D IR Spectroscopy

Fmoc-Trp(5CN)-OH was incorporated into the model peptide Trp5CN–Gly–Phe4CN to study dipolar coupling between cyano labels. Key findings include:

-

Distance Calculation : Transition dipole coupling analysis revealed an inter-probe distance of 13 Å.

Table 3: Key Spectroscopic Parameters for Trp5CN–Gly–Phe4CN

| Parameter | Value |

|---|---|

| CN Stretch Frequency | 2,235 cm⁻¹ |

| Coupling Strength | 1.4 cm⁻¹ |

| Calculated Distance | 13 Å |

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-cyano-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: 5-amino-L-tryptophan.

Substitution: Deprotected tryptophan derivatives.

Scientific Research Applications

Overview

Fmoc-5-cyano-L-tryptophan is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group attached to the indole ring. This compound is primarily utilized in peptide synthesis, drug development, and as a probe in various biological studies.

Peptide Synthesis

Fmoc-5CN-Trp serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during synthesis, allowing for the sequential addition of amino acids without unwanted side reactions. The cyano group enhances the reactivity and versatility of the resulting peptides, making them suitable for further functionalization or incorporation into complex biomolecules.

Drug Development

The unique properties of Fmoc-5CN-Trp contribute to its potential in drug design. Its incorporation into peptides can enhance their pharmacological properties, improving their efficacy against various diseases. The cyano group can participate in hydrogen bonding and hydrophobic interactions, which may influence the binding affinity and specificity of therapeutic peptides .

Spectroscopic Probes

This compound exhibits distinct fluorescence characteristics that make it an excellent probe for studying protein dynamics and hydration states. The cyano group significantly alters the fluorescence emission properties compared to standard tryptophan, providing insights into molecular interactions and conformational changes within proteins .

| Property | Value |

|---|---|

| Maximum Emission Wavelength | ~391 nm in water |

| Stokes Shift | Significant increase with hydration |

Structural Probing

Research has demonstrated that incorporating Fmoc-5CN-Trp into peptides allows for detailed studies of structural dynamics through vibrational coupling analysis. This approach has provided valuable insights into protein folding and misfolding processes, particularly relevant in neurodegenerative diseases such as Alzheimer's .

Cellular Studies

Studies have utilized Fmoc-5CN-Trp-containing peptides to visualize distribution within cells using confocal microscopy. These investigations have shown how peptide localization can influence cellular responses, including apoptosis or necrosis depending on concentration .

Hydration Sensitivity

The fluorescence intensity of 5-cyanoindole (the sidechain of Fmoc-5CN-Trp) has been found to be highly sensitive to environmental changes, making it a promising probe for studying protein hydration dynamics. This property has been leveraged to monitor hydration changes in antimicrobial peptides, providing insights into their mechanisms of action at the molecular level .

Mechanism of Action

The mechanism of action of Fmoc-5-cyano-L-tryptophan involves its incorporation into peptides, where it can influence the structural and functional properties of the resulting molecules. The Fmoc group provides protection during peptide synthesis, preventing unwanted side reactions. The cyano group can participate in hydrogen bonding and other interactions, affecting the overall conformation and stability of peptides .

Comparison with Similar Compounds

Research and Industrial Relevance

- Electron-Deficient Residues: Cyano and halogenated tryptophans are preferred for stabilizing peptide-protein interactions via dipole or halogen bonding .

- Biological Activity : Hydroxylated derivatives are pivotal in serotonin biosynthesis and neuropeptide studies .

Biological Activity

Fmoc-5-cyano-L-tryptophan (Fmoc-5CN-Trp) is a modified amino acid that has garnered attention due to its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, highlighting its synthesis, spectroscopic characteristics, and implications in various biological contexts.

1. Chemical Structure and Synthesis

This compound is an analog of L-tryptophan where a cyano group is introduced at the 5-position of the indole ring. The introduction of the cyano group enhances the fluorescence properties of the compound, making it a useful probe in spectroscopic studies.

The synthesis of this compound typically involves several steps:

- Protection of the amino group : The amino group is protected using the Fmoc (fluorenylmethyloxycarbonyl) group.

- Introduction of the cyano group : This is achieved through specific chemical reactions that allow for the substitution at the 5-position of tryptophan.

- Deprotection : Finally, the Fmoc group can be removed to yield the active amino acid.

A notable synthesis route was reported by researchers who developed a concise method for preparing 5-cyano-L-tryptophan suitable for incorporation into peptides, which can then be utilized for 2D infrared spectroscopy investigations .

2. Spectroscopic Properties

This compound exhibits distinct spectroscopic properties that are advantageous for biological studies:

- Fluorescence Characteristics : The cyano group significantly alters the fluorescence emission properties compared to standard tryptophan. For instance, it has been shown that 5-cyanoindole (the sidechain of Fmoc-5CN-Trp) demonstrates a large Stokes shift and increased sensitivity to hydration changes, making it an excellent probe for studying protein dynamics and hydration .

| Property | Value |

|---|---|

| Maximum Emission Wavelength | ~391 nm in water |

| Stokes Shift | Significant increase in response to hydration |

3.1. Cellular Studies

Research indicates that this compound can be incorporated into peptides used in cellular studies. For example, its fluorescence properties have been utilized to visualize peptide distribution within cells, as evidenced by studies involving HEK293 cells where the peptide's distribution was monitored using confocal microscopy .

3.2. Protein Dynamics

The incorporation of this compound into peptides allows researchers to explore protein dynamics through techniques such as 2D infrared spectroscopy. This method has been employed to investigate structural changes in proteins and peptides, particularly in relation to disease mechanisms like those observed in Alzheimer’s disease .

4. Case Studies and Research Findings

Several studies have explored the utility of this compound in various contexts:

- Structural Probing : A study demonstrated that incorporating cyano-labeled tryptophan into peptides could provide insights into structural dynamics through vibrational coupling analysis .

- Cellular Uptake and Mechanism : Another investigation focused on how peptides containing this compound interacted with cell membranes, leading to cell death through necrosis or apoptosis depending on concentration .

- Hydration Sensitivity : The fluorescence intensity of 5-cyanoindole was found to be highly sensitive to environmental changes, suggesting its potential as a probe for studying protein folding and misfolding processes .

5. Conclusion

This compound represents a significant advancement in the field of biochemical research due to its unique spectroscopic properties and versatility in biological applications. Its ability to serve as a fluorescent probe facilitates deeper insights into protein dynamics and cellular processes, making it an invaluable tool for researchers exploring complex biological systems.

Q & A

Q. What experimental frameworks are recommended for investigating the compound’s role in modulating serotonin biosynthesis pathways?

- Methodological Answer : Use SH-SY5Y neuronal cell lines to measure tryptophan hydroxylase activity via ELISA. Pair with tryptophan-depleted media to isolate the contribution of exogenous this compound to 5-HT synthesis. Validate with siRNA knockdowns of key enzymes .

Methodological Best Practices

- Ethical & Safety Considerations : Ensure compliance with institutional guidelines for handling cyanated compounds. Include Material Safety Data Sheets (SDS) in risk assessments .

- Data Validation : Use PubChem’s canonical SMILES and spectral libraries for structural cross-referencing .

- Statistical Analysis : Apply ANOVA or mixed-effects models to compare batch-to-batch variability in synthesis yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.